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Compound of Interest

Compound Name: GR 64349

Cat. No.: B15617033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GR 64349, a potent and highly selective

neurokinin 2 (NK2) receptor agonist, and its role in the intricate signaling pathways of

neurokinin A (NKA). This document summarizes key quantitative data, details relevant

experimental methodologies, and visualizes the associated signaling cascades to facilitate a

comprehensive understanding for research and drug development applications.

Core Concepts: Neurokinin A and the NK2 Receptor
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides, which are involved

in a wide array of physiological processes including smooth muscle contraction, inflammation,

and pain transmission.[1] Tachykinins exert their effects by binding to G-protein coupled

receptors (GPCRs), namely the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3

(NK3) receptors.[2][3] While NKA can interact with other neurokinin receptors, it displays the

highest affinity for the NK2 receptor.[2] The activation of the NK2 receptor initiates a cascade of

intracellular signaling events that mediate the physiological responses to NKA.

GR 64349, a synthetic peptide analog of NKA, serves as a valuable pharmacological tool due

to its high potency and selectivity for the NK2 receptor, exhibiting over 1000-fold selectivity for

NK2 over NK1 receptors.[4][5] This selectivity allows for the precise investigation of NK2

receptor-mediated signaling pathways without the confounding effects of activating other

neurokinin receptors.
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Quantitative Data Summary
The following tables summarize the quantitative data regarding the binding affinity, functional

potency, and selectivity of GR 64349 for neurokinin receptors.

Table 1: Binding Affinity of GR 64349 for Human Neurokinin Receptors

Ligand Receptor Preparation Radioligand
pKi (mean ±
SEM)

Reference

GR 64349 Human NK2 CHO cells [¹²⁵I]-NKA 7.77 ± 0.10 [6][7]

GR 64349 Human NK1 CHO cells [³H]-septide <5 [6][7]

Table 2: Functional Potency (pEC₅₀) of GR 64349 in Various Assays

Assay Receptor Cell Line
pEC₅₀ (mean ±
SEM)

Reference

IP-1

Accumulation
Human NK2 CHO 9.10 ± 0.16 [6][7]

IP-1

Accumulation
Human NK1 CHO 5.95 ± 0.80 [6][7]

Calcium

Response
Human NK2 CHO 9.27 ± 0.26 [6][7]

Calcium

Response
Human NK1 CHO 6.55 ± 0.16 [6][7]

Cyclic AMP

Synthesis
Human NK2 CHO 10.66 ± 0.27 [6][7]

Cyclic AMP

Synthesis
Human NK1 CHO 7.71 ± 0.41 [6][7]

Table 3: Selectivity of GR 64349 for NK2 over NK1 Receptors
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Functional Assay
Fold Selectivity (NK2 vs.
NK1)

Reference

IP-1 Accumulation ~1,400 [6][7]

Calcium Response ~500 [6][7]

Cyclic AMP Synthesis ~900 [6][7]

Signaling Pathways of Neurokinin A via the NK2
Receptor
Activation of the NK2 receptor by agonists such as NKA or GR 64349 initiates signaling

through multiple G-protein-dependent pathways. The primary pathways involve the coupling to

Gαq/11 and Gαs proteins.[8][9]

Gαq/11-PLC-IP₃-Ca²⁺ Pathway
Upon agonist binding, the NK2 receptor activates the Gαq/11 protein, which in turn stimulates

phospholipase C (PLC).[8][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into

inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the

endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[3] The

subsequent increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC),

which phosphorylates various downstream targets, leading to cellular responses such as

smooth muscle contraction.
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Gαq/11-PLC-IP₃-Ca²⁺ Signaling Pathway

Gαs-Adenylate Cyclase-cAMP Pathway
The NK2 receptor can also couple to Gαs proteins, which activate adenylate cyclase.[9][10]

This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] cAMP then acts as a

second messenger, activating protein kinase A (PKA), which in turn phosphorylates various

downstream effector proteins, leading to diverse cellular responses.
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Gαs-Adenylate Cyclase-cAMP Signaling Pathway

Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.

Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of GR 64349 for human NK1 and NK2

receptors.

Materials:

Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK1 or NK2

receptors.

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 µM phosphoramidon,

4 µg/ml chymostatin, 40 µg/ml bacitracin.

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA.
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Radioligands: [¹²⁵I]-NKA for NK2 receptors; [³H]-septide for NK1 receptors.

Non-specific binding control: High concentration of unlabeled NKA or Substance P.

GR 64349 at various concentrations.

Glass fiber filters (e.g., Whatman GF/C).

Scintillation counter.

Procedure:

Membrane Preparation: Harvest CHO cells and homogenize in ice-cold membrane

preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris.

Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the

membrane pellet in assay buffer.

Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the

appropriate radioligand at a concentration near its Kd, and varying concentrations of GR
64349 or buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific

binding).

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60

minutes) to reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester

to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Determine the IC₅₀ value (the concentration of GR 64349 that inhibits 50% of

specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using

the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.[6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15617033?utm_src=pdf-body
https://www.benchchem.com/product/b15617033?utm_src=pdf-body
https://www.benchchem.com/product/b15617033?utm_src=pdf-body
https://www.benchchem.com/product/b15617033?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759388/
https://pubmed.ncbi.nlm.nih.gov/31445972/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inositol Monophosphate (IP-1) Accumulation Assay
Objective: To measure the functional potency (EC₅₀) of GR 64349 in activating the Gαq/11

pathway.

Materials:

CHO cells expressing human NK1 or NK2 receptors.

Stimulation buffer containing 10 mM LiCl.

GR 64349 at various concentrations.

IP-1 detection kit (e.g., HTRF-based assay).

Procedure:

Cell Plating: Plate the CHO cells in a 96-well plate and grow to confluence.

Stimulation: Replace the culture medium with stimulation buffer containing varying

concentrations of GR 64349. LiCl is included to inhibit the degradation of IP-1.

Incubation: Incubate the cells at 37°C for a specified time (e.g., 30 minutes).

Lysis and Detection: Lyse the cells and measure the accumulation of IP-1 according to the

manufacturer's instructions for the detection kit.

Data Analysis: Plot the IP-1 levels against the concentration of GR 64349 and fit the data to

a sigmoidal dose-response curve to determine the EC₅₀ and maximal response (Emax).[6][7]

Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC₅₀) of GR 64349 in inducing calcium release.

Materials:

CHO cells expressing human NK1 or NK2 receptors.

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

GR 64349 at various concentrations.

Fluorescent plate reader with an injection system.

Procedure:

Cell Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for a specified

time at 37°C.

Washing: Wash the cells with assay buffer to remove excess dye.

Measurement: Place the plate in the fluorescent plate reader. Record a baseline

fluorescence reading.

Agonist Addition: Inject varying concentrations of GR 64349 into the wells and immediately

begin recording the change in fluorescence over time.

Data Analysis: Determine the peak fluorescence response for each concentration of GR
64349. Plot the peak response against the agonist concentration and fit the data to a dose-

response curve to determine the EC₅₀.[6][7]
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General Experimental Workflow

Conclusion
GR 64349 is a powerful research tool for elucidating the physiological and pathophysiological

roles of the neurokinin A and the NK2 receptor. Its high potency and selectivity enable the

precise dissection of NK2 receptor-mediated signaling pathways, primarily the Gαq/11-PLC-

IP₃-Ca²⁺ and Gαs-adenylate cyclase-cAMP cascades. The quantitative data and experimental

protocols presented in this guide provide a solid foundation for researchers and drug

development professionals working in this field. A thorough understanding of these

mechanisms is crucial for the development of novel therapeutics targeting the tachykinin

system for a variety of disorders, including those affecting the gastrointestinal and respiratory

systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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